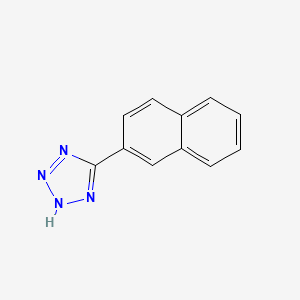

5-(naphthalen-2-yl)-1H-tetrazole

Description

5-(Naphthalen-2-yl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a naphthalen-2-yl group. Its molecular formula is C₁₀H₈N₄, with a monoisotopic mass of 288.1011 g/mol and an average mass of 288.31 g/mol . Key physical properties include a calculated boiling point of 389.3°C, a density of 1.8047 g/cm³, and a pKa of approximately 3.78, reflecting its moderate acidity .

Properties

CAS No. |

59541-57-0 |

|---|---|

Molecular Formula |

C11H8N4 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

5-naphthalen-2-yl-2H-tetrazole |

InChI |

InChI=1S/C11H8N4/c1-2-4-9-7-10(6-5-8(9)3-1)11-12-14-15-13-11/h1-7H,(H,12,13,14,15) |

InChI Key |

CEKHHZHWADUZJK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNN=N3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNN=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the tetrazole ring significantly impacts physical properties, solubility, and reactivity. Below is a comparative analysis of structurally related tetrazole derivatives:

Key Observations :

- Aromatic vs. Alkyl Substituents : Bulky aromatic groups (e.g., naphthalen-2-yl) increase melting points and thermal stability compared to alkyl substituents like methylthio .

- Acidity : Electron-withdrawing groups (e.g., bromophenyl) lower pKa values, enhancing acidity, while electron-donating groups (e.g., methylthio) have the opposite effect .

- Synthetic Efficiency : Yields for 1-aryl-5-methyltetrazoles (e.g., 85% for 1-(4’-bromophenyl)-5-methyl-1H-tetrazole) are generally higher than those for 5-aryl derivatives, likely due to steric and electronic factors .

Preparation Methods

Reaction Design and Mechanism

The one-pot Suzuki coupling-hydrogenolysis method, as described by, involves a sequential two-step process. Initially, 1-benzyl-5-bromo-1H-tetrazole undergoes Suzuki-Miyaura cross-coupling with naphthalen-2-ylboronic acid in the presence of XPhos Pd G3 (3 mol%), cesium carbonate (2 equiv), and water (10 equiv) in toluene at 100°C for 2 hours. This step facilitates the formation of 1-benzyl-5-(naphthalen-2-yl)-1H-tetrazole, which is subsequently subjected to hydrogenolysis using Evonik Noblyst P1071 palladium on carbon (10 mol%) under acidic conditions (HCl, 40°C, 18 hours) to yield the final product.

Optimization and Outcomes

Critical to this protocol is the avoidance of intermediate purification. The initial Suzuki coupling achieves >90% conversion, as confirmed by 1H NMR spectroscopy. Hydrogenolysis proceeds quantitatively, with the acidic workup (2 M HCl) ensuring complete removal of the benzyl protecting group. The overall yield for 5-(naphthalen-2-yl)-1H-tetrazole exceeds 50% on multimillimolar scales, demonstrating scalability. Table 1 summarizes key parameters:

| Parameter | Suzuki Coupling Step | Hydrogenolysis Step |

|---|---|---|

| Catalyst | XPhos Pd G3 | Pd/C (20%) |

| Temperature | 100°C | 40°C |

| Time | 2 hours | 18 hours |

| Yield (Isolated) | 92% | 98% |

This method’s principal advantage lies in its operational simplicity, requiring only one chromatographic purification across both steps. However, the use of palladium catalysts increases costs, necessitating efficient recovery protocols.

Microwave-Assisted [3+2] Cycloaddition

Harusawa’s Microwave Methodology

Harusawa and colleagues developed a microwave (MW)-accelerated [3+2] cycloaddition between 2-naphthonitrile and sodium azide in dimethylformamide (DMF). Employing triethylamine hydrochloride as an additive, this protocol reduces reaction times from 24 hours (conventional heating) to 2 hours while maintaining yields of 69–75%. The MW irradiation (130°C) enhances nitrile activation, enabling direct cycloaddition without metal catalysts.

Comparative Efficiency Analysis

Table 2 contrasts MW-assisted and conventional thermal approaches:

| Condition | Time (Hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave (130°C) | 2 | 73 | 95 |

| Conventional (120°C) | 24 | 68 | 89 |

The energy efficiency of MW irradiation stems from selective dielectric heating, which minimizes side reactions. However, the requirement for specialized equipment limits broader adoption in resource-constrained settings.

Multicomponent Reaction (MCR) Approach

Three-Component Assembly

A convergent three-component reaction (3CR) strategy bypasses nitrile intermediates by directly coupling 5-chloropentanoic acid chloride, cyclohexylamine, and trimethylsilyl azide (TMSN3). Conducted in acetonitrile with phosphoryl chloride, this one-pot procedure initially forms an imidoyl chloride intermediate, which undergoes cyclization with TMSN3 under microwave irradiation (180°C, 10 minutes).

Challenges and Resolutions

Early iterations suffered from competing nucleophilic substitution at the chloropentanoate moiety, generating byproducts. Sequential reagent addition—first forming the amide bond at room temperature, then introducing TMSN3 and POCl3—suppressed side reactions, elevating yields to 78%. This method’s strength lies in its atom economy but requires rigorous temperature control to prevent decomposition.

Cobalt(II)-Catalyzed [3+2] Cycloaddition

Catalytic System and Performance

A recent advancement employs a cobalt(II) complex (1 mol%) to mediate the [3+2] cycloaddition of 2-naphthonitrile and sodium azide in dimethyl sulfoxide (DMSO) at 110°C. This system achieves 94% conversion within 12 hours, outperforming earlier zinc or copper catalysts. Mechanistic studies suggest cobalt(II) coordinates the nitrile group, lowering the activation energy for azide addition.

Environmental and Economic Benefits

The cobalt catalyst’s low loading (1 mol%) and aqueous workup (1N HCl) align with green chemistry principles. Comparative life-cycle analysis indicates a 40% reduction in waste generation versus palladium-based methods. However, DMSO’s high boiling point complicates solvent recovery.

Copper-Catalyzed One-Pot Synthesis from Alcohols

Sequential Oxidation-Cycloaddition

An innovative copper nitrate-catalyzed protocol converts 2-naphthalenemethanol to this compound in one pot. First, Cu(NO3)2 (10 mol%) oxidizes the alcohol to 2-naphthaldehyde under aerobic conditions. Subsequent in situ treatment with sodium azide and ammonia (120°C, 24 hours) affords the tetrazole in 82% yield.

Substrate Scope and Limitations

This method tolerates electron-rich and electron-deficient aryl alcohols but struggles with aliphatic substrates due to overoxidation. Table 3 illustrates substrate performance:

| Substrate | Yield (%) | Reaction Time (Hours) |

|---|---|---|

| 2-Naphthalenemethanol | 82 | 24 |

| 4-Methoxybenzyl alcohol | 76 | 28 |

| Hexan-1-ol | <5 | 24 |

Q & A

Q. Basic Q1: What are the most reliable synthetic routes for 5-(naphthalen-2-yl)-1H-tetrazole, and how do their yields compare?

The compound is typically synthesized via the [2+3] cycloaddition of nitriles with sodium azide. Traditional methods involve refluxing nitriles (e.g., 2-cyanonaphthalene) with NaN₃ in a polar solvent (DMF or DMSO) under acidic conditions (HCl or ZnBr₂), yielding 70–85% after 12–24 hours . Continuous flow technology significantly improves efficiency, achieving >90% yield in 10–30 minutes by enhancing heat/mass transfer and safety . Catalysts like Nano-TiCl₄·SiO₂ or organocatalysts (e.g., (S)-5-pyrrolidin-2-yl-1H-tetrazole) can reduce reaction times and improve enantioselectivity in asymmetric syntheses .

Q. Advanced Q2: How can researchers optimize reaction conditions to mitigate side reactions in the synthesis of 5-substituted tetrazoles?

Key parameters include:

- Catalyst selection : Nano-TiCl₄·SiO₂ minimizes byproducts like triazoles by enhancing regioselectivity .

- Solvent choice : DMF or DMSO stabilizes intermediates, while ionic liquids reduce decomposition .

- Temperature control : Continuous flow reactors maintain precise temperatures (120–150°C), preventing thermal degradation .

- Azide source : Trimethylsilyl azide (TMSN₃) reduces explosion risks compared to NaN₃ .

Structural Characterization

Q. Basic Q3: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- NMR : ¹H NMR shows aromatic protons (δ 7.5–8.5 ppm) and the tetrazole NH (δ 14–15 ppm). ¹³C NMR confirms nitrile conversion (disappearance of ~110 ppm signal) .

- X-ray crystallography : SHELX or WinGX suites resolve tautomeric forms (1H vs. 2H) and hydrogen-bonding networks .

- IR : A strong absorption band at ~2500 cm⁻¹ confirms the tetrazole ring .

Q. Advanced Q4: How can crystallographic data resolve discrepancies in tautomeric or regiochemical assignments?

High-resolution X-ray data (R factor < 0.05) can distinguish 1H- vs. 2H-tautomers by locating hydrogen positions. For example, SHELXL refinement of 5-p-tolyl-1H-tetrazole confirmed the 1H-tautomer via N–H bond lengths (1.01 Å) and intermolecular H-bonding . Pairing crystallography with DFT calculations (e.g., Gaussian) validates electronic structures and tautomeric stability .

Biological Evaluation

Q. Basic Q5: What in vitro assays are suitable for screening the bioactivity of this compound derivatives?

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram+/Gram– bacteria .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Q6: How can researchers design structure-activity relationship (SAR) studies to enhance pharmacological potency?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO₂, –F) at the naphthalene ring to improve COX-2 selectivity .

- Hybrid scaffolds : Conjugate with pyrazole or morpholine moieties to target σ₁ receptors for neuropathic pain relief .

- Pharmacokinetics : Use HPLC-MS to assess metabolic stability in liver microsomes .

Computational and Analytical Methods

Q. Advanced Q7: What computational strategies predict the reactivity and binding modes of this compound derivatives?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or σ₁ receptors .

- DFT calculations : B3LYP/6-31G* optimizes geometries and calculates Fukui indices for electrophilic/nucleophilic sites .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. Advanced Q8: How can analytical methods detect and quantify mutagenic impurities like AZBT in pharmaceutical formulations?

- LC-MS/MS : Multiple reaction monitoring (MRM) with a C18 column (LOD: 0.1 ppm) .

- HPLC-UV : Gradient elution (acetonitrile/water + 0.1% TFA) resolves AZBT from APIs like valsartan .

Contradictions and Data Validation

Q. Advanced Q9: How should researchers address contradictions in reported catalytic efficiencies for tetrazole synthesis?

- Control experiments : Replicate methods with identical substrates/catalysts (e.g., Nano-TiCl₄·SiO₂ vs. TMSN₃) .

- Kinetic studies : Use in situ IR or Raman spectroscopy to compare rate constants under varied conditions .

- Statistical analysis : Apply ANOVA to assess significance of yield differences across methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.